Hexachloroplatinate(IV) de sodium hexahydraté

Vue d'ensemble

Description

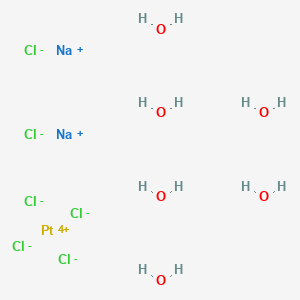

Sodium hexachloroplatinate(IV) hexahydrate, also known as platinum(IV) sodium chloride or sodium platinic chloride, is an inorganic compound with the formula Na2[PtCl6]·6H2O. This compound consists of the sodium cation and the hexachloroplatinate anion. It is commonly used as a precursor for various platinum-based compounds and has applications in catalysis and material science .

Applications De Recherche Scientifique

Sodium hexachloroplatinate(IV) hexahydrate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Sodium hexachloroplatinate(IV) hexahydrate is primarily used as a source of platinum in the preparation of platinum complexes . It is also used in the synthesis of platinum nanoparticles . The primary targets of this compound are therefore the substrates involved in these reactions.

Mode of Action

The compound acts as a precursor for the photoreductive deposition of metallic platinum on various substrates . This involves the compound interacting with its targets and undergoing a series of chemical reactions to form platinum complexes or nanoparticles .

Biochemical Pathways

It is known that the compound is involved in the synthesis of platinum complexes and nanoparticles . These products can have various applications, including use as catalysts in organic reactions .

Result of Action

The primary result of the action of sodium hexachloroplatinate(IV) hexahydrate is the formation of platinum complexes and nanoparticles . These products can be used in various applications, including as catalysts in organic reactions .

Action Environment

The action of sodium hexachloroplatinate(IV) hexahydrate can be influenced by environmental factors. For instance, the compound is soluble in water , which can affect its reactivity and the efficiency of its use in reactions. Additionally, it has been noted that anhydrous sodium hexachloroplatinate, which is yellow, tends to form the orange hexahydrate upon storage in humid air . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as humidity and temperature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium hexachloroplatinate(IV) hexahydrate is typically synthesized by dissolving platinum in aqua regia, which produces hexachloroplatinic acid. This acid is then reacted with sodium chloride and evaporated to yield the sodium hexachloroplatinate salt . The reaction can be represented as follows: [ \text{Pt} + 4 \text{HNO}_3 + 6 \text{HCl} \rightarrow \text{H}_2[\text{PtCl}_6] + 4 \text{NO}_2 + 4 \text{H}_2\text{O} ] [ \text{H}_2[\text{PtCl}_6] + 2 \text{NaCl} \rightarrow \text{Na}_2[\text{PtCl}_6] + 2 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of sodium hexachloroplatinate(IV) hexahydrate follows similar principles but on a larger scale. The process involves the controlled dissolution of platinum in aqua regia, followed by the addition of sodium chloride and subsequent crystallization of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium hexachloroplatinate(IV) hexahydrate undergoes various chemical reactions, including:

-

Reduction: It can be reduced to platinum metal using reducing agents such as ammonium chloride, which forms ammonium hexachloroplatinate that decomposes to platinum upon heating . [ \text{Na}_2[\text{PtCl}_6] + 2 \text{NH}_4\text{Cl} \rightarrow (\text{NH}_4)_2[\text{PtCl}_6] + 2 \text{NaCl} ] [ 3 (\text{NH}_4)_2[\text{PtCl}_6] \rightarrow 3 \text{Pt} + 2 \text{N}_2 + 2 \text{NH}_4\text{Cl} + 16 \text{HCl} ]

-

Substitution: It reacts with bases like sodium hydroxide to form hexahydroxyplatinate(IV) ions . [ \text{Na}_2[\text{PtCl}_6] + 6 \text{NaOH} \rightarrow \text{Na}_2[\text{Pt(OH)}_6] + 6 \text{NaCl} ]

Common Reagents and Conditions:

Reducing Agents: Ammonium chloride, hydrazine.

Bases: Sodium hydroxide.

Major Products:

Platinum Metal: Obtained through reduction.

Hexahydroxyplatinate(IV) Ions: Formed through substitution reactions.

Comparaison Avec Des Composés Similaires

Potassium Hexachloroplatinate(IV): Similar in structure but contains potassium instead of sodium.

Ammonium Hexachloroplatinate(IV): Contains ammonium ions and is used in similar applications.

Uniqueness: Sodium hexachloroplatinate(IV) hexahydrate is unique due to its high solubility in water and its ability to form stable complexes with various ligands. This makes it particularly useful in the synthesis of platinum-based materials and catalysts .

Activité Biologique

Sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O) is an inorganic platinum compound extensively studied for its biological activity, particularly in the context of cytotoxicity and potential therapeutic applications. This article delves into the biological effects, mechanisms of action, and relevant case studies associated with this compound.

- Chemical Formula : Na₂[PtCl₆]·6H₂O

- Molecular Weight : 561.87 g/mol

- CAS Number : 19583-77-8

- Appearance : Orange crystalline solid, soluble in water.

Sodium hexachloroplatinate(IV) is derived from chloroplatinic acid and is often used as a precursor in the synthesis of various platinum complexes. Its structure consists of a platinum center coordinated to six chloride ions, making it a versatile compound in both chemical and biological contexts .

Cytotoxicity

Numerous studies have demonstrated that sodium hexachloroplatinate(IV) exhibits significant cytotoxic effects on various cell lines. The mechanisms underlying its toxicity include:

- Oxidative Stress : Exposure to sodium hexachloroplatinate(IV) leads to increased levels of reactive oxygen species (ROS), resulting in oxidative damage to cellular components .

- Endoplasmic Reticulum Stress : The compound induces ER stress, which can trigger apoptosis or necroptosis in sensitive cell types .

- DNA Damage : Platinum compounds, including sodium hexachloroplatinate(IV), are known to interact with DNA, leading to strand breaks and impaired replication processes .

Case Studies

-

Cochlear Cell Toxicity :

- A study investigated the effects of sodium hexachloroplatinate(IV) on HEI-OC1 cochlear cell lines derived from neonatal rat cochleae. Cells were exposed to varying concentrations (8–45 ng/μl), revealing dose-dependent cytotoxicity characterized by disrupted membranes and reduced neuronal survival .

- Findings : Higher concentrations led to significant cell death and impaired neuritogenesis, indicating potential ototoxic effects relevant for hearing preservation strategies.

-

Bacterial Inhibition :

- Research has shown that sodium hexachloroplatinate(IV) can inhibit bacterial growth, particularly through the corrosion of platinum electrodes. This suggests potential applications in antimicrobial therapies .

- Findings : The compound demonstrated effective suppression of Escherichia coli proliferation, highlighting its utility in biomedical applications where bacterial resistance is a concern.

Data Summary

Safety and Handling

Sodium hexachloroplatinate(IV) is classified as hazardous due to its toxicity upon ingestion and potential respiratory sensitization. Proper safety measures should be observed when handling this compound:

Propriétés

IUPAC Name |

disodium;hexachloroplatinum(2-);hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2Na.6H2O.Pt/h6*1H;;;6*1H2;/q;;;;;;2*+1;;;;;;;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFQOIBWJITQRI-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H12Na2O6Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange odorless powder; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Sodium hexachloroplatinate(IV) hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19583-77-8 | |

| Record name | Natriumchloroplatinat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural information about Sodium Hexachloroplatinate(IV) Hexahydrate can be obtained from the Nuclear Quadrupole Resonance (NQR) study?

A1: The NQR study [] focused on analyzing the chlorine atoms within Sodium Hexachloroplatinate(IV) Hexahydrate. While the abstract doesn't provide specific results, this type of analysis can reveal information about:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.